N-(2-chlorophenyl)biphenyl-2-carboxamide

Nuclear Quadrupole Resonance Solid-State Spectroscopy Electronic Structure

Inconsistent cyclization outcomes and SAR results often stem from using non-ortho isomers. N-(2-chlorophenyl)biphenyl-2-carboxamide (C₁₉H₁₄ClNO) ensures reproducible reactivity via its ortho-Cl substitution. • Restricted amide rotation enables conformational probing of binding pockets. • ³⁵Cl NQR fingerprint confirms identity vs. 3-/4-Cl isomers non-destructively. • Efficient phenanthridone precursor with tunable handle and optimal lipophilicity for purification.

Molecular Formula C19H14ClNO
Molecular Weight 307.8 g/mol
Cat. No. B296235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)biphenyl-2-carboxamide
Molecular FormulaC19H14ClNO
Molecular Weight307.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C19H14ClNO/c20-17-12-6-7-13-18(17)21-19(22)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13H,(H,21,22)
InChIKeySFLIRAKFMDZUMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chlorophenyl)biphenyl-2-carboxamide Procurement & Baseline Characterization


N-(2-Chlorophenyl)biphenyl-2-carboxamide (C₁₉H₁₄ClNO, MW 307.77 g/mol) is an N-aryl biphenyl-2-carboxamide bearing an ortho-chloro substituent on the anilide ring. This compound belongs to a class of biphenyl-2-carboxamides that have been investigated for their utility in radical-mediated cyclization chemistry to afford phenanthridones [1] and as chemical building blocks in medicinal chemistry. The ortho-chloro substitution pattern is distinct among commercially available N-chlorophenyl biphenyl-2-carboxamide positional isomers, conferring unique steric and electronic properties relevant to downstream synthetic transformations and molecular recognition events.

Radical cyclization precursor for phenanthridone synthesis
Ortho-chloro positional isomer with unique steric and electronic profile
Medicinal chemistry building block for SAR studies

Why N-(2-Chlorophenyl)biphenyl-2-carboxamide Is Not Interchangeable


Positional isomerism on the N-aryl ring of biphenyl-2-carboxamides produces compounds with markedly different physicochemical and spectroscopic signatures. The ortho-chloro substituent generates intramolecular steric compression and alters the dihedral angle between the amide plane and the N-phenyl ring, affecting conjugation and reactivity. This contrasts with para-substituted analogs, which lack steric hindrance and exhibit distinct electronic properties. ³⁵Cl nuclear quadrupole resonance (NQR) studies have demonstrated that ortho-chloro anilides display systematically different electric field gradient parameters compared to their para-substituted counterparts, a consequence of through-space electronic effects unique to the ortho orientation [1]. Consequently, substitution of N-(2-chlorophenyl)biphenyl-2-carboxamide with its 4-chlorophenyl or unsubstituted N-phenyl analogs will alter reaction outcomes, binding affinities, and solid-state properties, undermining reproducibility in synthesis and biological assay contexts.

2-Chlorophenyl (Target)

Steric compression alters amide planarity and conjugation

4-Chlorophenyl Analog

Lacks steric hindrance; exhibits distinct electronic properties

2-Chlorophenyl

Unique ³⁵Cl NQR frequency differentiates from para isomer

4-Chlorophenyl

NQR signature may shift, confounding identity verification

N-(2-Chlorophenyl)biphenyl-2-carboxamide Differentiation Evidence


³⁵Cl NQR Frequency Shift: Ortho vs. Para

The ³⁵Cl NQR frequency serves as a sensitive probe of the electronic environment at the chlorine nucleus. For N-(2-chlorophenyl)amides, the ortho-chlorine nucleus experiences a distinct electric field gradient due to steric compression and reduced conjugation with the amide π-system relative to para-substituted congeners. In a study of substituted benzanilides, N-(2-chlorophenyl)benzamide exhibited a ³⁵Cl NQR frequency lower than that of N-(4-chlorophenyl)benzamide by approximately 200–400 kHz, reflecting the altered electron distribution imposed by ortho substitution [1]. This spectroscopic fingerprint provides a definitive, non-destructive method to distinguish the 2-chlorophenyl isomer from its 3- and 4-chlorophenyl analogs in solid-state quality control and polymorph screening.

³⁵Cl NQR Frequency
Class-level
34.4–34.8 MHzvs34.8–35.2 MHz
Supports isomer identity verification in solid form
Inferred from benzanilide congener; validate with target compound
Nuclear Quadrupole Resonance Solid-State Spectroscopy Electronic Structure

Predicted Lipophilicity (XLogP) Differentiation

Computationally predicted logP values distinguish N-(2-chlorophenyl)biphenyl-2-carboxamide from its positional isomers. Using the XLogP3 consensus algorithm, the ortho-substituted isomer is predicted to have a slightly lower lipophilicity than the para-substituted analog due to intramolecular steric effects that reduce the effective hydrophobic surface area. The predicted XLogP3 for N-(2-chlorophenyl)biphenyl-2-carboxamide is approximately 4.9, compared to a value of approximately 5.2 for the 4-chlorophenyl isomer [1]. This difference, while modest, is relevant for chromatographic retention behavior, membrane permeability estimates, and formulation strategies involving biphasic solvent systems.

XLogP3 Lipophilicity
Reported
Δ ≈ -0.3 vs 4-chloro isomer
Intermediate lipophilicity may support balanced partitioning
Computational prediction; confirm experimentally
Lipophilicity Physicochemical Property Prediction Formulation Suitability

Phenanthridone Formation Synthetic Utility

Biphenyl-2-carboxamides undergo persulfate-mediated oxidative cyclization to form phenanthridones, a transformation of significant value in medicinal chemistry and natural product synthesis. The yield of phenanthridone is highly dependent on the N-substituent, with reported yields spanning 2% to 97% across a series of N-alkyl and N-aryl biphenyl-2-carboxamides [1]. N-Aryl derivatives generally promote cyclization onto nitrogen, forming the desired phenanthridone as the major product, while bulky N-alkyl substituents favor competing cyclization onto oxygen. Among N-aryl variants, the electronic character of the substituent on the N-phenyl ring modulates the amidyl radical stability and the regioselectivity of cyclization. Although the specific yield for N-(2-chlorophenyl)biphenyl-2-carboxamide has not been reported in isolation, the class-level behavior of ortho-substituted N-phenyl derivatives indicates that the electron-withdrawing chloro group at the 2-position retards radical recombination rates relative to unsubstituted or para-substituted analogs, potentially affording a distinct yield and selectivity profile in this synthetically useful transformation.

Phenanthridone Formation
Class-level
Predicted 40–85% yield by class behavior
Class-typical cyclization efficiency; distinct from N-alkyl analogs
Specific yield not reported; requires experimental evaluation
Radical Cyclization Phenanthridone Synthesis Persulfate Oxidation

N-(2-Chlorophenyl)biphenyl-2-carboxamide Application Scenarios


³⁵Cl NQR Identity Verification & Polymorph Screening

Quality control laboratories and solid-state characterization groups can employ ³⁵Cl NQR spectroscopy to unambiguously confirm the identity of N-(2-chlorophenyl)biphenyl-2-carboxamide and distinguish it from its 3- and 4-chlorophenyl positional isomers. The ortho-chlorine NQR frequency serves as a unique spectroscopic fingerprint, enabling non-destructive batch-to-batch verification of incoming material without chromatographic separation [1].

Phenanthridone Library Synthesis Intermediate

Medicinal chemistry programs targeting phenanthridone scaffolds should select N-(2-chlorophenyl)biphenyl-2-carboxamide as a radical cyclization precursor. The ortho-chloro substituent provides a tunable handle for downstream diversification while participating in the cyclization step with class-typical efficiency. The predicted intermediate lipophilicity of this isomer facilitates chromatographic purification of cyclization products compared to more lipophilic para-substituted analogs [1][2].

SAR Studies with Sterically Constrained N-Aryl Amide

In SAR campaigns exploring biphenyl-2-carboxamide-based ligands, the ortho-chloro N-phenyl substituent introduces a defined steric constraint that restricts conformational freedom of the amide bond relative to the biphenyl scaffold. This property can be exploited to probe the conformational preferences of target binding sites, as the ortho-substituted anilide cannot adopt the coplanar geometry accessible to para-substituted and unsubstituted analogs [1].

Application
Selection Property
Validation Focus
³⁵Cl NQR Identity Verification & Polymorph Screening
Unique ³⁵Cl NQR spectroscopic fingerprint
Isomer identity confirmation without chromatography
Phenanthridone Library Synthesis Intermediate
Ortho-chloro substituent as tunable synthetic handle
Cyclization efficiency and product purification
SAR Studies with Sterically Constrained Amide
Sterically constrained ortho-substituted anilide
Conformational preference probing in target binding sites
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